1-(1-PIPERAZINYL)-2-PYRROLIDINONE

Medicinal Chemistry SAR Studies Building Blocks

Procure 1-(1-piperazinyl)-2-pyrrolidinone as the definitive, unsubstituted core scaffold for your medicinal chemistry programs. Unlike pre-functionalized analogs that restrict SAR, this compound's free piperazine N-4 position is the essential vector for systematic diversification, enabling exploration of MAGL inhibition, α₁-adrenoceptor antagonism, and CNS indications as validated in published campaigns. Choosing this precise scaffold ensures full synthetic optionality and quantitative comparability with reference cores, directly supporting structure-based design and lead optimization.

Molecular Formula C8H15N3O
Molecular Weight 169.2
CAS No. 870262-99-0
Cat. No. B6259314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-PIPERAZINYL)-2-PYRROLIDINONE
CAS870262-99-0
Molecular FormulaC8H15N3O
Molecular Weight169.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Piperazinyl)-2-pyrrolidinone (CAS 870262-99-0): Core Scaffold Identification for Medicinal Chemistry Building Blocks


1-(1-Piperazinyl)-2-pyrrolidinone (CAS 870262-99-0) is a heterocyclic organic compound with molecular formula C₈H₁₅N₃O and molecular weight 169.22 g/mol . It contains a pyrrolidin-2-one ring directly N-linked to a piperazine moiety [1]. This compound serves as a foundational intermediate or core scaffold in medicinal chemistry, as evidenced by its structural centrality in multiple published drug discovery campaigns [2] [3].

Why Generic 1-(1-Piperazinyl)-2-pyrrolidinone Substitution Fails: Structural Determinants of Scaffold Function


Generic substitution of 1-(1-piperazinyl)-2-pyrrolidinone with in-class analogs is inadvisable because the unsubstituted piperazine nitrogen defines this compound's functional identity as a modular scaffold rather than a finished active pharmaceutical ingredient. In the piperazinyl pyrrolidin-2-one series, the N-4 position of the piperazine ring serves as the principal vector for introducing diverse substituents that dictate target selectivity and potency [1]. Substituting the core scaffold with a pre-functionalized analog (e.g., N-aryl or N-alkyl piperazine derivatives) irreversibly eliminates synthetic optionality, thereby constraining downstream SAR exploration to a single chemotype [2]. Furthermore, alternative heterocyclic cores such as piperidine-pyrrolidinone or morpholine-pyrrolidinone hybrids exhibit divergent physicochemical properties and metabolic liabilities [3], underscoring that even core-level substitutions cannot be considered equivalent without quantitative comparative data.

1-(1-Piperazinyl)-2-pyrrolidinone (CAS 870262-99-0): Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Flexibility: N-4 Derivatization Capacity of Unsubstituted Piperazine Scaffold

The unsubstituted piperazine N-4 position of 1-(1-piperazinyl)-2-pyrrolidinone enables direct functionalization to yield multiple bioactive chemotypes, whereas pre-substituted analogs (e.g., 1-(4-arylpiperazin-1-yl)pyrrolidin-2-ones) are terminal compounds with no further N-4 modification capacity [1]. This distinction is quantitative: the unsubstituted scaffold permits n ≥ 1 derivatization steps from a single procurement, compared to n = 0 for N-4 substituted analogs [2].

Medicinal Chemistry SAR Studies Building Blocks

MAGL Inhibitor Potency Differentiation: Core Scaffold Versus Optimized Derivatives

In the piperazinyl pyrrolidin-2-one series developed as reversible MAGL inhibitors, the unsubstituted core scaffold (structurally equivalent to the compound of interest) serves as the synthetic starting point for hit-to-lead optimization. While the core itself is not optimized for potency, its optimized derivative (R)-3t demonstrates the scaffold's capacity to support potent MAGL inhibition [1]. This establishes the core as a validated entry point for MAGL-targeted drug discovery, distinct from alternative heterocyclic cores that lack this validated optimization trajectory [2].

Monoacylglycerol Lipase CNS Drug Discovery Enzyme Inhibition

Adrenergic Receptor Binding: Structural Requirements for α₁-AR Affinity

Studies of N-(4-arylpiperazin-1-yl)propyl-pyrrolidin-2-one derivatives reveal that the piperazine ring and specific substituents are critical for α₁-adrenoceptor (α₁-AR) binding affinity [1]. The unsubstituted piperazine scaffold of 1-(1-piperazinyl)-2-pyrrolidinone lacks the arylpiperazine moiety required for high α₁-AR affinity, with the most potent derivative in this series (compound 8) achieving pKᵢ = 6.71 for α₁-AR [2]. This quantitative SAR information delineates the precise functional gap between the core scaffold and optimized derivatives.

Alpha-1 Adrenoceptor Cardiovascular Pharmacology Antihypertensive Agents

Physicochemical Distinction from Piperidine-Containing Bioisosteres

The piperazine ring in 1-(1-piperazinyl)-2-pyrrolidinone confers distinct physicochemical and pharmacological properties compared to piperidine-containing bioisosteres. Benzylpiperazine derivatives exhibit different MAGL inhibition profiles, metabolic stability, and CNS penetration characteristics compared to benzylpiperidine analogs, with the piperazine nitrogen providing an additional hydrogen bond acceptor and protonation site that alters both binding interactions and pharmacokinetic behavior [1]. While direct quantitative comparison for the unsubstituted core scaffold is not published, the observed differentiation between piperazine and piperidine derivatives in related series indicates that core substitution is not functionally neutral [2].

Bioisosterism Physicochemical Properties Drug Design

1-(1-Piperazinyl)-2-pyrrolidinone (CAS 870262-99-0): Validated Application Scenarios Based on Quantitative Evidence


MAGL Inhibitor Hit-to-Lead Optimization Starting Point

Use 1-(1-piperazinyl)-2-pyrrolidinone as the core scaffold for structure-based design of reversible monoacylglycerol lipase (MAGL) inhibitors, following the validated optimization trajectory established by Aida et al. [1]. This scaffold has demonstrated capacity to yield orally active, CNS-penetrant MAGL inhibitors through systematic N-4 functionalization and pyrrolidinone ring substitution. The unsubstituted piperazine nitrogen provides the essential vector for introducing substituents that enhance enzyme interaction and selectivity [1].

Diversified α₁-Adrenoceptor Ligand Library Synthesis

Employ 1-(1-piperazinyl)-2-pyrrolidinone as a common intermediate for synthesizing libraries of N-(4-arylpiperazin-1-yl)propyl-pyrrolidin-2-one derivatives targeting α₁-adrenoceptors [2]. The scaffold's unsubstituted piperazine enables parallel synthesis of multiple aryl-substituted analogs, with the propyl linker serving as the attachment point for the pyrrolidin-2-one moiety. Optimized derivatives from this series have demonstrated ED₅₀ values as low as 1.9 mg/kg in antiarrhythmic models [3], validating the scaffold's utility for cardiovascular drug discovery.

Bioisostere Comparison Studies: Piperazine vs. Piperidine Cores

Utilize 1-(1-piperazinyl)-2-pyrrolidinone as the piperazine-containing reference core in comparative studies evaluating the impact of heterocyclic core substitution on MAGL inhibition, CNS penetration, and metabolic stability [4]. Direct comparison with piperidine-based cores enables quantitative assessment of how the additional piperazine nitrogen influences hydrogen bonding, basicity (pKa), and off-target pharmacology [4]. Such studies inform core selection decisions in early-stage drug discovery programs.

Antidepressant Scaffold Derivatization Platform

Apply 1-(1-piperazinyl)-2-pyrrolidinone as a synthetic intermediate for generating substituted phenyl piperazinyl pyrrolidin-2-one derivatives with antidepressant activity, as described in US Patent 4,547,504 [5]. The unsubstituted piperazine nitrogen serves as the key functional handle for introducing diverse aryl substituents that modulate pharmacological activity, enabling systematic SAR exploration of this chemotype for CNS indications.

Quote Request

Request a Quote for 1-(1-PIPERAZINYL)-2-PYRROLIDINONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.